4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Description
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Properties
IUPAC Name |
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N8O4/c7-5-2(9-16-12-5)1-4(14(15)18-11-1)3-6(8)13-17-10-3/h(H2,7,12)(H2,8,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCOYVXFGGHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO[N+](=C1C2=NON=C2N)[O-])C3=NON=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS No: 296244-55-8) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 252.15 g/mol. Its structure includes multiple oxadiazole rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C6H4N8O4 |
| Molecular Weight | 252.15 g/mol |
| CAS Number | 296244-55-8 |
Compounds with oxadiazole structures are known to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit intracellular AKT activity, leading to reduced phosphorylation levels of GSK3β, which is crucial for cell proliferation and survival .
- Cell Proliferation Pathways : The oxadiazole framework affects pathways related to cell growth and apoptosis. Studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways .
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:
Antitumor Activity
Studies have demonstrated that this compound shows significant antitumor effects:
- In Vivo Studies : In xenograft models of human breast carcinoma (BT474), similar compounds have been reported to inhibit tumor growth effectively.
Antimicrobial Properties
The oxadiazole derivatives are also noted for their antimicrobial activities:
- Antibacterial and Antifungal : Various studies have highlighted the efficacy of oxadiazoles against pathogenic bacteria and fungi. For example, derivatives have shown activity against Mycobacterium tuberculosis strains .
Case Studies and Research Findings
Several studies have focused on the biological activities of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized new oxadiazole derivatives and evaluated their anticancer properties using cell viability assays. Compounds with specific substitutions exhibited enhanced antiproliferative effects against various cancer cell lines .
- Antitubercular Activity : Research on substituted 1,2,4-oxadiazoles has shown promising results against Mycobacterium tuberculosis, with some compounds demonstrating low MIC values (minimum inhibitory concentration) indicating strong antibacterial action .
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. For instance:
- Compounds containing the oxadiazole ring have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10.8 μM to 5000 μg/mL depending on the specific derivative tested .
Anticancer Potential
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- A specific derivative exhibited antiproliferative activity against lung cancer cell lines (A549 and H2228) with IC50 values of 2.03 μM and 9.80 μM, respectively . This suggests a promising avenue for developing new anticancer agents based on the oxadiazole structure.
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties:
- Certain compounds have shown efficacy in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Other Biological Activities
Beyond the aforementioned applications, oxadiazoles have been explored for:
- Antitubercular : Compounds have shown activity against Mycobacterium tuberculosis.
- Antidiabetic : Some derivatives have exhibited hypoglycemic effects in animal models.
- Antiparasitic : Notable activity against parasites such as Leishmania major has been documented .
Case Study 1: Antimicrobial Evaluation
A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that several compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In a study focusing on lung cancer treatment, a newly synthesized oxadiazole derivative was found to inhibit cell proliferation effectively. The compound's mechanism involved inducing apoptosis in cancer cells while sparing normal cells .
Data Summary Table
Q & A
Q. What established synthetic routes are available for this compound, and what are their critical optimization parameters?
The compound is synthesized via reduction of 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride dihydrate in a mixture of acetic acid, acetic anhydride, and hydrochloric acid. Key parameters include:
- Temperature : 348 K for 8 hours.
- Yield : 70% after recrystallization (ethyl acetate/ether).
- Purity validation : HPLC (99.6%) and CHN elemental analysis (C 30.41%, N 47.58%, H 1.61%) . Optimization focuses on reagent stoichiometry, reaction time, and recrystallization conditions to improve yield and purity.
Q. What standard characterization techniques are used to validate the compound’s structural and chemical identity?
Q. How does the molecular symmetry of this compound influence its crystallographic properties?
The molecule lies on a crystallographic twofold axis, creating a twisted conformation (20.2° between central and flanking rings). This symmetry simplifies crystallographic refinement and affects packing via N–H⋯N hydrogen bonds along the [102] direction .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved during structural refinement?
- Difference Fourier mapping : Freely refines H-atom positions to resolve ambiguities in hydrogen-bonding networks .
- Data-to-parameter ratio : A ratio of 12.0 ensures robust refinement, minimizing overfitting .
- Symmetry constraints : Use of space group and symmetry codes (e.g., -x+1, -y+1, -z+1) guides accurate modeling of intermolecular interactions .
Q. What methodological approaches are recommended for optimizing reaction conditions to enhance synthetic efficiency?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst concentration, solvent ratio) and identify optimal conditions .
- Computational feedback loops : Use quantum chemical calculations (e.g., reaction path searches) to predict intermediates and guide experimental iterations .
- Process control : Monitor reaction progress via in-situ HPLC to adjust parameters dynamically .
Q. How do intramolecular and intermolecular hydrogen bonds influence the compound’s stability and energetic properties?
- Intramolecular N–H⋯N bonds : Stabilize the twisted conformation, reducing strain (bond angle = 20.2°) .
- Intermolecular chains : Hydrogen-bonded networks along [102] enhance crystal cohesion, potentially affecting mechanical stability and sensitivity as an explosive material .
- Thermal analysis : Correlate melting point (456–457 K) with decomposition pathways to assess thermal stability .
Q. What advanced computational methods can predict the compound’s reactivity or explosive performance?
- Reaction path simulations : Use density functional theory (DFT) to model decomposition mechanisms (e.g., NO release from oxadiazole rings) .
- Detonation properties : Calculate explosive velocity and pressure via Cheetah or EXPLO5 software, using crystallographic density and enthalpy of formation .
- Non-covalent interaction (NCI) analysis : Map hydrogen-bonding and van der Waals interactions to predict crystal packing efficiency .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Twisting angle | 20.2° | |
| Hydrogen bond length | N–H⋯N = 2.15 Å | |
| Data-to-parameter ratio | 12.0 |
Q. Table 2: Synthetic Optimization via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction temperature | 338–358 K | 348 K | +15% efficiency |
| SnCl₂ concentration | 80–120 mmol | 100 mmol | Minimal variance |
| HCl volume | 15–25 ml | 20 ml | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
